1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-(2-hydroxyethyl)-2-(triethylsilyl)-, methyl ester
CAS No.:
Cat. No.: VC19088341
Molecular Formula: C17H26N2O3Si
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H26N2O3Si |
|---|---|
| Molecular Weight | 334.5 g/mol |
| IUPAC Name | methyl 3-(2-hydroxyethyl)-2-triethylsilyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C17H26N2O3Si/c1-5-23(6-2,7-3)16-13(8-9-20)14-10-12(17(21)22-4)11-18-15(14)19-16/h10-11,20H,5-9H2,1-4H3,(H,18,19) |
| Standard InChI Key | ZIHBFGGSIGSYKH-UHFFFAOYSA-N |
| Canonical SMILES | CC[Si](CC)(CC)C1=C(C2=C(N1)N=CC(=C2)C(=O)OC)CCO |
Introduction
Chemical Characterization and Structural Features
Molecular Architecture
The compound’s structure combines a bicyclic pyrrolopyridine system with three distinct functional groups:
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Triethylsilyl (TES) group: Positioned at C2, this bulky substituent serves as a protective group during synthesis, preventing undesired reactivity at the nitrogen-rich pyrrolopyridine core.
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2-Hydroxyethyl chain: Attached to C3, this polar group enhances water solubility and provides a site for further derivatization.
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Methyl ester: Located at the C5 carboxylic acid, this esterification improves cell permeability while allowing hydrolysis to the active carboxylic acid form in biological systems.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₇H₂₆N₂O₃Si | |
| Molecular weight | 334.5 g/mol | |
| Calculated LogP | 1.46 (consensus) | |
| Topological polar SA | 54.98 Ų | |
| Hydrogen bond donors | 1 | |
| Hydrogen bond acceptors | 3 |
Synthetic Strategies and Optimization
General Pyrrolopyridine Synthesis
Pyrrolopyridine derivatives are typically synthesized through cyclization reactions. A common approach involves:
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Formation of the pyrrolopyridine core: Via Paal-Knorr condensation between aminopyridines and diketones .
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Functionalization: Sequential introduction of substituents using protective groups like triethylsilyl to direct regioselectivity.
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Esterification: Methanol-mediated esterification of the C5 carboxylic acid under acidic conditions .
While the exact synthesis route for this compound remains unpublished, analogous procedures for methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 394223-02-0) suggest that Mitsunobu reactions or silyl chloride-mediated protections could install the hydroxyethyl and triethylsilyl groups .
Challenges in Scale-Up
Key hurdles include:
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Steric hindrance: The triethylsilyl group complicates coupling reactions at C2 and C3.
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Sensitivity to hydrolysis: The methyl ester requires anhydrous conditions during purification .
| Compound | Target | IC₅₀ (nM) | Cell-Based Activity | Source |
|---|---|---|---|---|
| 4h | FGFR1 | 7 | 78% proliferation inhibition | |
| 11h | PDE4B | 12 | 92% TNF-α reduction | |
| Current compound | N/A | N/A | Predicted FGFR/PDE4B activity |
Future Directions and Optimization
Structural Modifications
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Ester hydrolysis: Replacing the methyl ester with a tert-butyl group may enhance metabolic stability .
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Silyl group substitution: Switching triethylsilyl to a bulkier tert-butyldimethylsilyl (TBS) group could improve kinase selectivity .
Preclinical Development
Priority steps include:
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In vitro ADME profiling: Assessing plasma stability and CYP450 interactions.
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X-ray co-crystallization: Mapping binding modes with FGFR1 and PDE4B.
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